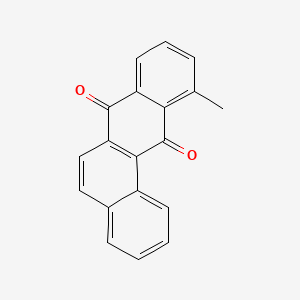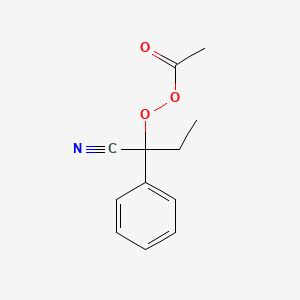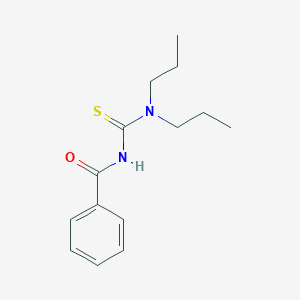![molecular formula C11H18S B14600685 (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene CAS No. 59121-51-6](/img/structure/B14600685.png)
(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene: is an organic compound with a unique bicyclic structure. This compound is characterized by its three-dimensional arrangement, which includes a bicyclo[2.2.1]heptane core with a methylsulfanyl group and three methyl groups attached. The compound’s stereochemistry is specified by the (1R) configuration, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[221]hept-2-ene typically involves a series of organic reactions One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify other functional groups.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The bicyclic structure provides a rigid framework that can affect the compound’s binding affinity and specificity for its targets.
相似化合物的比较
(1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Lacks the methylsulfanyl group, resulting in different chemical properties.
(1R)-1,7,7-Trimethyl-2-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene: Contains a hydroxymethyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
Uniqueness: The presence of the methylsulfanyl group in (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene imparts unique chemical properties, such as increased nucleophilicity and the ability to undergo specific oxidation reactions. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
属性
CAS 编号 |
59121-51-6 |
|---|---|
分子式 |
C11H18S |
分子量 |
182.33 g/mol |
IUPAC 名称 |
(1R)-1,7,7-trimethyl-2-methylsulfanylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18S/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h7-8H,5-6H2,1-4H3/t8?,11-/m0/s1 |
InChI 键 |
DBJJUQAZRVHYCU-LYNSQETBSA-N |
手性 SMILES |
C[C@@]12CCC(C1(C)C)C=C2SC |
规范 SMILES |
CC1(C2CCC1(C(=C2)SC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)

acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)





![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)
